molecular formula C14H13F2N3 B2793865 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine CAS No. 2415534-83-5

6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine

Cat. No. B2793865
CAS RN: 2415534-83-5
M. Wt: 261.276
InChI Key: DKWDXWAHMQGYRK-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine (CFM-4) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CFM-4 is a pyrimidine analog and belongs to the class of protein kinase inhibitors.

Mechanism of Action

6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine exerts its pharmacological effects through the inhibition of JAK enzymes. JAK enzymes are involved in the phosphorylation of signal transducers and activators of transcription (STAT) proteins, which play a crucial role in the regulation of immune responses. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine inhibits the phosphorylation of STAT proteins, leading to the suppression of immune responses. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine also inhibits the proliferation of cancer cells by blocking the activation of several signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine inhibits the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine also inhibits the activation of immune cells, including T cells, B cells, and natural killer (NK) cells. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has also been shown to have anti-tumor effects in preclinical studies.

Advantages and Limitations for Lab Experiments

6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has several advantages for lab experiments, including its potency and specificity for JAK enzymes. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. However, 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has some limitations for lab experiments, including its complex synthesis method and the need for expertise in organic chemistry. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine is also a relatively new compound, and more studies are needed to fully understand its pharmacological effects.

Future Directions

6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has shown promising results in preclinical studies as a potential treatment for various diseases. Future research should focus on the development of 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine as a clinical candidate for the treatment of autoimmune disorders and cancer. The safety and efficacy of 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine should be evaluated in clinical trials to determine its potential as a therapeutic agent. Future studies should also investigate the mechanism of action of 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine in more detail to fully understand its pharmacological effects.

Synthesis Methods

The synthesis of 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine involves a multistep process that starts with the reaction of 2,4-dichloro-5-fluoropyrimidine with 2-fluorobenzylamine. This reaction yields 2-[(2-fluorophenyl)methylamino]-4,5-dichloropyrimidine, which is then treated with cyclopropylamine to obtain 6-cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine (6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine). The synthesis of 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine is a potent inhibitor of several protein kinases, including the Janus kinase (JAK) family of enzymes. JAK enzymes play a crucial role in the regulation of immune responses and are involved in the pathogenesis of several autoimmune disorders. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has shown promising results in preclinical studies as a potential treatment for rheumatoid arthritis, psoriasis, and other autoimmune disorders.

properties

IUPAC Name

6-cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3/c15-11-4-2-1-3-10(11)7-17-14-12(16)13(9-5-6-9)18-8-19-14/h1-4,8-9H,5-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWDXWAHMQGYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)NCC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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